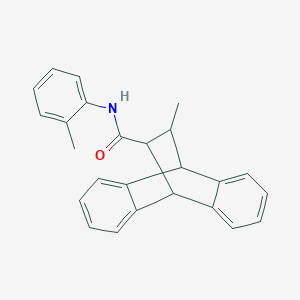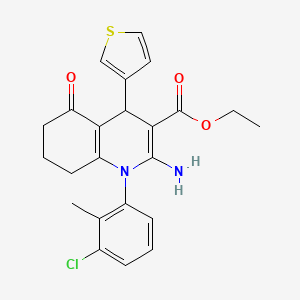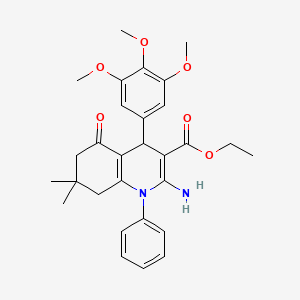
12-methyl-N-(2-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name. Let’s break it down:
12-methyl: Indicates a methyl group attached to the 12th carbon atom.
N-(2-methylphenyl): Refers to a phenyl group (benzene ring) with a methyl group attached at the 2-position.
9,10-dihydro-9,10-ethanoanthracene: Describes the core structure, which resembles anthracene but with a reduced double bond system.
11-carboxamide: Contains a carboxamide functional group (-CONH₂) at the 11th position.
- Overall, this compound combines aromatic rings, a carbonyl group, and a bridged structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
- Industrial production methods may vary, but they would likely optimize yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions:
Oxidation: The compound could undergo oxidation reactions, potentially converting the methyl group to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group (C=O) could yield an alcohol or other reduced derivatives.
Substitution: Aromatic substitution reactions (e.g., electrophilic aromatic substitution) may occur due to the phenyl ring.
- Common reagents and conditions depend on the specific reaction, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).
- Major products would vary based on reaction conditions.
Scientific Research Applications
- Limited information exists on this specific compound, but potential applications include:
Medicinal Chemistry: Investigating its pharmacological properties (e.g., anticancer, anti-inflammatory, or antimicrobial effects).
Materials Science: Exploring its use in organic electronics or as a building block for functional materials.
Biological Studies: Assessing its interactions with biological targets (e.g., receptors, enzymes).
Industry: Possible applications in dyes, pigments, or other specialty chemicals.
Mechanism of Action
- Without specific data, we can only speculate. understanding its mechanism would involve studying its interactions with cellular components, receptors, or enzymes.
Comparison with Similar Compounds
- Similar compounds might include other anthracene derivatives, carbonyl-containing molecules, or amides.
- Unfortunately, I don’t have a specific list of similar compounds for this unique structure.
Properties
Molecular Formula |
C25H23NO |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
16-methyl-N-(2-methylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H23NO/c1-15-9-3-8-14-21(15)26-25(27)23-16(2)22-17-10-4-6-12-19(17)24(23)20-13-7-5-11-18(20)22/h3-14,16,22-24H,1-2H3,(H,26,27) |
InChI Key |
NVXVTFFHRVUKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)
![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11540908.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11540909.png)
![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)

![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
